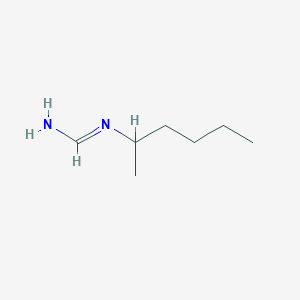

N'-hexan-2-ylmethanimidamide

Description

N'-Hexan-2-ylmethanimidamide is an amidine derivative characterized by a methanimidamide backbone (NH-C=N-) substituted with a hexan-2-yl group. Amidines are nitrogen-containing compounds known for their strong basicity, chelating properties, and versatility in pharmaceutical and agrochemical applications. The hexan-2-yl substituent introduces a branched aliphatic chain, likely enhancing lipophilicity and influencing molecular interactions in biological or catalytic systems.

Properties

CAS No. |

90304-17-9 |

|---|---|

Molecular Formula |

C7H16N2 |

Molecular Weight |

128.22 g/mol |

IUPAC Name |

N'-hexan-2-ylmethanimidamide |

InChI |

InChI=1S/C7H16N2/c1-3-4-5-7(2)9-6-8/h6-7H,3-5H2,1-2H3,(H2,8,9) |

InChI Key |

LDFAGVNZKCDEDU-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(C)N=CN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-hexan-2-ylmethanimidamide typically involves the reaction of hexan-2-amine with formamide under specific conditions. The reaction can be carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid to facilitate the formation of the amide bond. The reaction is usually conducted at elevated temperatures to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of N’-hexan-2-ylmethanimidamide may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The use of advanced purification techniques such as distillation and crystallization ensures the production of high-purity N’-hexan-2-ylmethanimidamide suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N’-hexan-2-ylmethanimidamide undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

Reduction: Reduction reactions can convert N’-hexan-2-ylmethanimidamide to its corresponding amine.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amide group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of hexan-2-one or other oxidized derivatives.

Reduction: Formation of hexan-2-amine.

Substitution: Formation of various substituted amides depending on the reagents used.

Scientific Research Applications

N’-hexan-2-ylmethanimidamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-hexan-2-ylmethanimidamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Amidine derivatives vary significantly based on substituents, which dictate their electronic, steric, and physicochemical behaviors. Below is a detailed comparison with key analogs identified in the evidence:

Substituent Effects on Electronic and Steric Properties

- N-(1H-Benzo[d]imidazol-2-yl)-N'-(methylsulfonyl)hexanimidamide (): Structure: Features a benzoimidazole heterocycle and methylsulfonyl group. Comparison: The electron-withdrawing sulfonyl group reduces basicity compared to the aliphatic hexan-2-yl group in the target compound. Applications: Likely used in specialized syntheses requiring sulfonamide intermediates .

- 2-(Diethylamino)-N′-hydroxyethanimidamide (): Structure: Contains a diethylamino group and hydroxy substituent. Comparison: The diethylamino group enhances electron density at the amidine nitrogen, increasing basicity. The hydroxy group enables hydrogen bonding, improving solubility in polar solvents—a contrast to the hydrophobic hexan-2-yl chain. Applications: Potential ligand for metal coordination or antioxidant activity due to the hydroxy group .

N'-Hydroxy-2-(2-thienyl)ethanimidamide () :

- Structure : Substituted with a thiophene ring.

- Comparison : The thienyl group introduces aromaticity and π-electron delocalization, altering electronic properties compared to the aliphatic hexan-2-yl chain. This may enhance stability in oxidative conditions but reduce lipophilicity.

- Applications : Suitable for catalysis or materials science where conjugated systems are advantageous .

- 2-(Dimethylamino)-N'-hydroxybenzenecarboximidamide (): Structure: Aromatic benzene ring with dimethylamino and hydroxy groups. Comparison: The benzene ring provides rigidity and resonance stabilization, contrasting with the flexible hexan-2-yl chain. The dimethylamino group increases solubility in organic media, while the hydroxy group adds polarity. Applications: Likely employed in pharmaceuticals or as a chelator in analytical chemistry .

Physicochemical and Functional Comparisons

Key Research Findings

Electronic Modulation: Electron-donating groups (e.g., diethylamino in ) enhance amidine basicity, while electron-withdrawing groups (e.g., methylsulfonyl in ) reduce reactivity .

Solubility Trends : Hydrophobic substituents (hexan-2-yl) favor membrane permeability in drug design, whereas polar groups (hydroxy, thienyl) improve aqueous compatibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.